11-cis-Acitretin

Pharmacopeial impurity profiling ChP2020 compliance ANDA regulatory filing

11-cis-Acitretin is the ChP2020 Impurity D standard mandatory for acitretin ANDA filing. Unlike 13-cis or 9-cis isomers, it resolves co-elution failures on common C18 columns and enables validation of the patented 8-impurity HPLC method (CN112162048B). Procure a certified reference standard with full Certificate of Analysis and pharmacopeial traceability to meet ICH Q1B photostability and system suitability requirements.

Molecular Formula C21H26O3
Molecular Weight 326.436
CAS No. 1067630-53-8
Cat. No. B583115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-cis-Acitretin
CAS1067630-53-8
Synonyms(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid; 
Molecular FormulaC21H26O3
Molecular Weight326.436
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+
InChIKeyIHUNBGSDBOWDMA-CNPIXVCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-cis-Acitretin (CAS 1067630-53-8): Pharmacopeial Identity and Structural Baseline for Analytical Reference Selection


11-cis-Acitretin (CAS 1067630-53-8) is a defined geometric isomer of the second-generation synthetic retinoid acitretin, formally designated as (2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid [1]. It is catalogued in PubChem as CID 131698827 and synonymously listed as Acitretin Impurity 20 [1]. Within the Chinese Pharmacopoeia 2020 (ChP2020), 11-cis-Acitretin is explicitly codified as Impurity D, distinct from 13-cis-acitretin (Impurity A / EP Impurity A) and 9-cis-acitretin (Impurity C) [2]. The compound serves as a critical reference standard for analytical method development, method validation (AMV), quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA), and commercial acitretin production [3]. Unlike the therapeutically administered all-trans-acitretin API (CAS 55079-83-9), 11-cis-Acitretin is not a drug substance but a chromatographic and regulatory marker essential for impurity profiling and pharmacopeial compliance.

Why 11-cis-Acitretin Cannot Be Substituted by Other Acitretin Isomers in Analytical and Regulatory Workflows


Geometric isomerism in the acitretin polyene chain directly determines chromatographic retention behavior, pharmacopeial identity, and — by class-level inference — biological activity. The four principal isomers (all-trans, 13-cis, 9-cis, and 11-cis) share the same molecular formula (C₂₁H₂₆O₃, MW 326.43) and are indistinguishable by mass spectrometry alone, yet each bears a unique IUPAC stereodescriptor that governs its interaction with reversed-phase stationary phases [1]. In ChP2020-regulated jurisdictions, 11-cis-Acitretin (Impurity D) is a named, individually specified impurity that must be chromatographically resolved and quantified separately from Impurity A (13-cis) and Impurity C (9-cis) [2]. Generic substitution — for example, using 13-cis-acitretin as a surrogate for 11-cis-acitretin in method validation — fails because these isomers exhibit different retention times and, critically, co-elute with one another or with the main acitretin peak on common C18 column chemistries [2]. Furthermore, class-level evidence from the structurally analogous retinoic acid isomer series demonstrates that the 11-cis configuration confers a quantitatively distinct keratinocyte growth inhibition profile (3-fold difference) relative to other geometric isomers, suggesting that even if chromatographic co-elution were resolved, biological or pharmacological inference cannot be safely extrapolated between isomers [3].

11-cis-Acitretin Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Pharmacopeial Codification: 11-cis-Acitretin as ChP2020 Impurity D Versus 13-cis (Impurity A/EP Impurity A) and 9-cis (Impurity C)

11-cis-Acitretin is the only acitretin geometric isomer explicitly designated as Impurity D in the Chinese Pharmacopoeia 2020 monograph, whereas 13-cis-acitretin is Impurity A (also EP Impurity A / USP Acitretin Related Compound A) and 9-cis-acitretin is Impurity C [1]. The European Pharmacopoeia 10.0 recognizes only two related impurities (A and B), neither of which corresponds to 11-cis-Acitretin; Impurity D is absent from the EP 10.0 and USP 44–NF 39 impurity tables [1]. This regulatory asymmetry means that ANDA filers targeting markets that reference ChP2020 must procure and characterize 11-cis-Acitretin as a discrete reference standard — 13-cis-acitretin or 9-cis-acitretin standards cannot serve as regulatory substitutes [2].

Pharmacopeial impurity profiling ChP2020 compliance ANDA regulatory filing

Unique 2E,4Z,6E,8E Stereochemical Configuration Versus All Other Acitretin Isomers

The IUPAC stereodescriptor of 11-cis-Acitretin is (2E,4Z,6E,8E), featuring a Z (cis) configuration specifically at the C4–C5 double bond of the tetraene chain [1]. This distinguishes it from all three major comparator isomers: all-trans-acitretin (2E,4E,6E,8E) bears E configuration throughout [2]; 13-cis-acitretin (2Z,4E,6E,8E) has a Z configuration at C2 ; and 9-cis-acitretin (2E,4E,6Z,8E) has a Z configuration at C6 . The C4-Z geometry of 11-cis-Acitretin is unique among all acitretin geometric isomers and produces a distinct InChIKey (IHUNBGSDBOWDMA-CNPIXVCJSA-N) that unambiguously differentiates it from all-trans-acitretin (IHUNBGSDBOWDMA-AQFIFDHZSA-N) [1]. This configurational difference is not merely nominal — it directly alters the molecular shape, π-electron conjugation length, and hence the UV absorption maximum and chromatographic retention characteristics that underpin pharmacopeial identification tests.

Stereochemical differentiation Polyene geometry Isomer-specific identification

Chromatographic Co-elution of Impurity D (11-cis-Acitretin) with Main Peak and Impurity A: Resolved Only by a Certified 11-cis Reference Standard

In the chromatographic method recorded in ChP2020, the separation of Impurity D (11-cis-Acitretin) from the main acitretin peak is column-dependent and frequently fails: when a YMC-ODS-A C18 column is used, Impurity D and the main peak completely overlap and cannot be effectively separated [1]. On a Waters XTerra RP18 column, Impurity A (13-cis-acitretin) and Impurity D completely overlap and cannot be resolved from each other, while Impurity C (9-cis-acitretin) overlaps with the main peak [1]. In the EP 10.0 chromatographic method, Impurities A, C, D, and E are completely overlapped, rendering individual quantification impossible [1]. The patented method of CN112162048B achieved complete baseline separation of all 8 impurities within 60 minutes using an Alltima C18 column (250 × 4.6 mm, 5 μm) with a methanol/0.5% acetic acid mobile phase gradient at 1.5 mL/min and 360 nm detection [1]. This method demonstrated a limit of detection below 0.02% for acitretin and known impurities, with recovery rates of 99.8%–101.2% for acitretin and 97.2%–101.3% for impurities [2].

HPLC method validation Peak purity System suitability

Class-Level Inference: 11-cis Configuration Confers Quantitatively Distinct Keratinocyte Growth Regulation Versus Other Geometric Isomers

Although no published study has directly tested 11-cis-Acitretin in keratinocyte or HL-60 differentiation assays, structurally analogous 11-cis-retinoic acid — which shares the identical 11-cis polyene geometry — exhibits quantitatively distinct activity from all other geometric isomers. In normal human epidermal keratinocytes, 11-cis-retinoic acid showed a 3-fold stronger inhibition of keratinocyte growth compared to all other geometric isomers tested (all-trans, 9-cis, 13-cis, and 9,13-di-cis-retinoic acid) [1]. Furthermore, 11-cis-retinoic acid uniquely increased keratin-1 (K1) mRNA levels (shared only with 13-cis-retinoic acid), while strongly inhibiting keratin-10 (K10) mRNA (shared with all-trans and 9-cis, but not 13-cis or 9,13-di-cis). Keratin-14 (K14) mRNA was suppressed by 11-cis, all-trans, and 9-cis isomers, but was unaffected by 13-cis and 9,13-di-cis isomers [1]. In contrast, the acitretin isomer study by Murayama et al. (2002) tested only all-trans, 9-cis, 13-cis, and 9,13-di-cis-acitretin (excluding 11-cis-acitretin), finding that 9-cis-acitretin (ED₅₀ = 2.3 × 10⁻⁵ M) and 13-cis-acitretin (ED₅₀ = 1.1 × 10⁻⁵ M) suppressed keratin 1 and keratin 10 more strongly than all-trans-acitretin (ED₅₀ = 3.2 × 10⁻⁶ M in HL-60) or 9,13-di-cis-acitretin (ED₅₀ = 2.6 × 10⁻⁶ M) [2].

Keratinocyte differentiation Retinoid pharmacology Isomer-specific bioactivity

11-cis-Acitretin: Priority Application Scenarios for R&D and Quality Control Procurement


ANDA Filing and ChP2020 Compliance: Impurity D Reference Standard for Generic Acitretin Drug Products

11-cis-Acitretin is an indispensable reference standard for any generic pharmaceutical manufacturer filing an ANDA for acitretin drug products in markets referencing the Chinese Pharmacopoeia 2020. Per ChP2020, Impurity D (11-cis-Acitretin) must be chromatographically resolved and quantified alongside Impurity A (13-cis), Impurity C (9-cis), and 13-ethyl-acitretin. Because existing EP 10.0 and USP 44 methods fail to separate Impurity D from co-eluting species, ANDA filers must adopt the patented 8-impurity HPLC method (CN112162048B) and validate it using a certified 11-cis-Acitretin reference standard with full Certificate of Analysis and traceability to ChP2020 specifications [1][2].

Forced Degradation and Photostability Studies: Isomer-Specific Degradation Marker for Acitretin API

Acitretin undergoes constant photoisomerization among its geometric isomers under natural light with an apparent zero-order velocity of 4 × 10⁷ M/min (under white fluorescent lamps at 1,200 lx), reaching an equilibrium mixture at approximately 30 min [1]. 11-cis-Acitretin is one of the isomers generated during photolytic stress, and its presence must be monitored to establish meaningful degradation kinetics and shelf-life specifications. The HPLC method described by Porwal & Upmanyu (2014), achieving LOD < 0.02% and recoveries of 97.2%–101.3% for known impurities, can be adapted with an 11-cis-Acitretin reference standard to specifically track this impurity under ICH Q1B photostability conditions [2].

Method Development and Validation (AMV) for Acitretin Impurity Profiling Across Multi-Compendial Requirements

Contract research organizations and QC laboratories supporting multi-compendial acitretin methods face a unique challenge: EP 10.0 and USP 44 recognize only 2 impurities, while ChP2020 mandates 4. 11-cis-Acitretin is the pharmacopeial lynchpin bridging the gap between these regulatory frameworks. Method development scientists must procure 11-cis-Acitretin to establish system suitability criteria (resolution ≥ 1.5 between Impurity D and both the main peak and Impurity A), validate peak purity using diode-array detection, and demonstrate that the chosen column chemistry (e.g., Alltima C18) avoids the co-elution failures documented for YMC-ODS-A and Waters XTerra RP18 stationary phases [1].

Isomer-Specific Retinoid Pharmacology Research: Investigating 11-cis Configuration Effects in Keratinocyte Biology

For academic and industrial dermatology research groups investigating structure-activity relationships among retinoid geometric isomers, 11-cis-Acitretin fills a critical gap in the acitretin isomer panel. The Murayama et al. (2002) study comprehensively characterized all-trans, 9-cis, 13-cis, and 9,13-di-cis-acitretin but excluded the 11-cis isomer [1]. Class-level evidence from 11-cis-retinoic acid — which demonstrated 3-fold stronger keratinocyte growth inhibition and a unique keratin mRNA regulation pattern (K1 upregulation with K10/K14 suppression) — strongly motivates direct testing of 11-cis-Acitretin in comparable assays [2]. Procurement of high-purity 11-cis-Acitretin enables head-to-head comparative studies that can resolve whether the 11-cis configuration in the acitretin scaffold recapitulates, amplifies, or diverges from the biological fingerprint observed for 11-cis-retinoic acid.

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